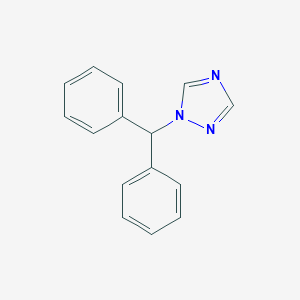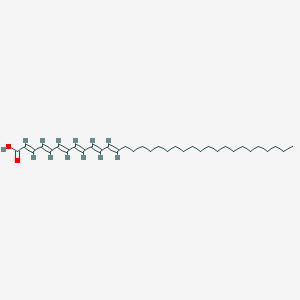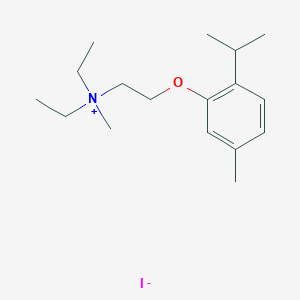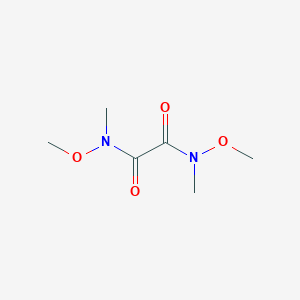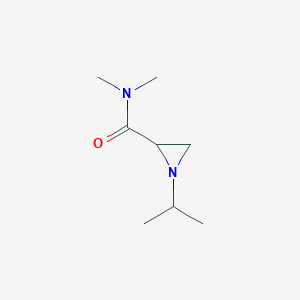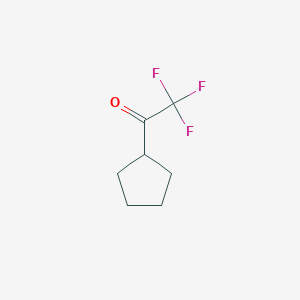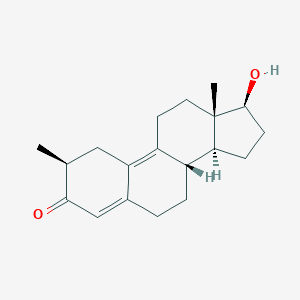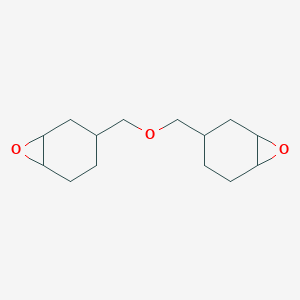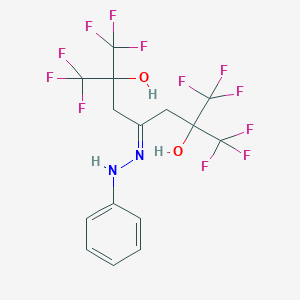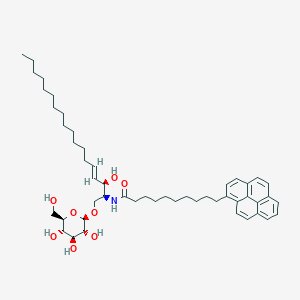
Pyrglccer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrglccer is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Pyrglccer is a derivative of pyridine and is also known as 2-pyridylglycerol. It is a colorless liquid that is soluble in water and has a molecular weight of 137.13 g/mol.
Mécanisme D'action
The mechanism of action of pyrglccer is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Pyrglccer has been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Effets Biochimiques Et Physiologiques
Pyrglccer has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance the immune system. Pyrglccer has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrglccer has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water, which makes it easy to use in various assays. However, pyrglccer has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on pyrglccer. One area of research is the development of pyrglccer-based drugs for the treatment of various diseases. Another area of research is the investigation of the potential applications of pyrglccer in agriculture, including its use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of pyrglccer and its potential toxicity.
Méthodes De Synthèse
Pyrglccer can be synthesized using various methods, including the reaction between glycerol and 2-bromo-pyridine, or the reaction between glycidol and 2-pyridinecarboxaldehyde. The former method is preferred as it involves fewer steps and has a higher yield.
Applications De Recherche Scientifique
Pyrglccer has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, pyrglccer has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential role in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
110668-37-6 |
|---|---|
Nom du produit |
Pyrglccer |
Formule moléculaire |
C50H73NO8 |
Poids moléculaire |
816.1 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldecanamide |
InChI |
InChI=1S/C50H73NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h20,22,24-26,28-33,41-43,47-50,52-53,55-57H,2-19,21,23,27,34-35H2,1H3,(H,51,54)/b26-20+/t41-,42+,43+,47+,48-,49+,50+/m0/s1 |
Clé InChI |
VPLAPDLWNKTQOP-NFXMJHJRSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Synonymes |
N-(10-(1-pyrenyl)decanoyl)glucocerebroside PyrGlcCe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



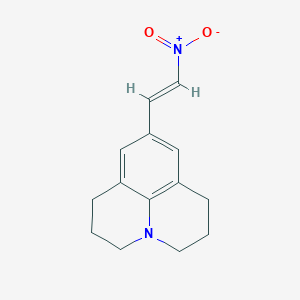
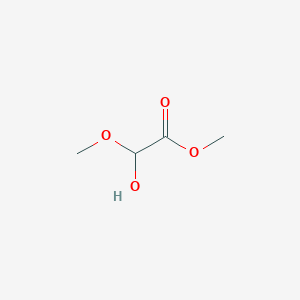
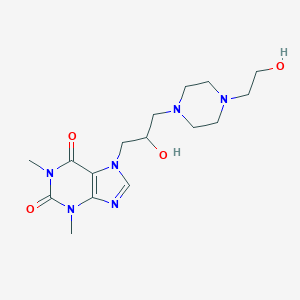
![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
